molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1432080
CAS No.: 1803591-24-3
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 1803591-24-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a dihydropyran ring substituted with a carboxylic acid group and an ethyl chain, providing a multifunctional scaffold for constructing more complex molecules . The carboxylic acid moiety allows for further derivatization, such as amide coupling or esterification, while the ethyl group can influence the compound's lipophilicity and steric properties . Researchers utilize this and related dihydropyran derivatives as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other heterocyclic compounds . With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, it is characterized by specific spectral data and predicted physicochemical properties, including a collision cross section (CCS) of 131.5 Ų for the [M+H]+ adduct, which can aid in its identification via mass spectrometry . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures are recommended. For comprehensive handling, storage, and safety information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the pyran ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Synthesis
6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 6-chlorohexanone, which is a precursor for the synthesis of pentoxyfylline, a drug known for its vaso-dilatory effects with low toxicity . The compound's structural properties allow it to participate in reactions that yield biologically active molecules.

Therapeutic Uses
Due to its solubility in both water and lipids, this compound shows promise for therapeutic applications. Its derivatives have been studied for potential use in treating conditions that require vaso-dilation and improved blood flow .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and analysis . This method is scalable and suitable for isolating impurities during preparative separation processes.

Biochemical Applications

Buffering Agent
This compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains pH stability within a range of 6 to 8.5, making it suitable for various biological applications . Its buffering capacity is crucial in experiments where pH fluctuations can affect cellular processes.

Case Studies and Research Findings

Study/Source Findings
Patent WO2011108001A2Describes the synthesis process of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate as an intermediate for producing therapeutic agents like pentoxyfylline .
RSC PublishingDiscusses enantioselective hydrogenation techniques involving similar pyran derivatives for synthesizing attractants used in pest control, highlighting the versatility of pyran compounds .
Sigma-AldrichProvides detailed information on the compound's properties and potential applications in analytical chemistry and biochemistry .

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid with structurally related compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethyl (C₂H₅) C₈H₁₂O₃ 156.18 Ethyl group enhances lipophilicity; studied for AKR1C3 enzyme inhibition
3,4-Dihydro-2H-pyran-5-carboxylic acid None C₆H₈O₃ 128.13 Parent compound; precursor for ester derivatives
Methyl 3,4-dihydro-2H-pyran-5-carboxylate Methyl ester C₇H₁₀O₃ 142.15 Neuroprotective and anti-inflammatory agent (e.g., oleuropein aglycone)
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Methyl + Ethyl ester C₉H₁₄O₃ 170.21 Higher lipophilicity; used in photooxygenation kinetic studies

Key Observations :

  • Substituent Effects : Ethyl and methyl groups at the 6-position increase molecular weight and lipophilicity, influencing bioavailability and reactivity. For example, ethyl-substituted derivatives exhibit slower degradation in photooxygenation reactions compared to isopropyl analogues .
  • Ester vs. Acid : Methyl or ethyl esters (e.g., oleuropein aglycone) demonstrate enhanced biological activity due to improved membrane permeability. The free carboxylic acid form is more reactive in synthetic modifications .
Neuroprotective and Anti-inflammatory Effects
  • Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Oleuropein aglycone) : Inhibits IL-1β-induced inflammatory markers (COX-2, MMP-13) in osteoarthritis chondrocytes at 10–100 µM doses. Activates AMPK/ULK1 pathways to promote autophagy, mitigating neurodegeneration in Parkinson’s disease models .
  • Current research focuses on its role in AKR1C3 inhibition, a target in leukemia therapy .

Biological Activity

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a cyclic compound that belongs to the family of pyrans, characterized by a six-membered ring containing one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3C_7H_{10}O_3. The structure features a pyran ring with a carboxylic acid functional group at position five and an ethyl group at position six. The stereochemistry of this compound plays a crucial role in its biological interactions and reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Using carbonyl compounds and vinyl ethers.
  • Lewis Acid Catalysis : Enhancing yields through the addition of Lewis acids in reaction conditions.

These synthetic routes are critical for obtaining the compound in sufficient purity for biological evaluation.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:

  • Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains.
Microorganism MIC (µg/mL) Standard
E. faecalis40Ceftriaxone
P. aeruginosa50Ceftriaxone
K. pneumoniae45Ceftriaxone

This activity suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably:

  • The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and Caco-2 (colon carcinoma), with IC50 values indicating significant growth inhibition.
Cell Line IC50 (µg/mL) Standard
A54940.54Doxorubicin
Caco-229.77Doxorubicin

These findings underscore the potential of this compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. This is evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors modulating cellular pathways related to inflammation and cancer progression.

These interactions lead to alterations in cellular signaling pathways that can affect cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound showed superior antibacterial activity against resistant strains compared to conventional antibiotics.
  • Cytotoxicity Assay : Another investigation revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl-substituted dienols with carboxylic acid derivatives. For example, modified Claisen or Diels-Alder reactions under reflux in anhydrous solvents (e.g., THF or toluene) with acid catalysts (e.g., p-TsOH) yield the dihydropyran core. Ethyl substituents may require longer reaction times due to steric hindrance, as seen in analogous 6-methyl derivatives . Optimization of temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 dienol:acid) improves yields to ~60–75%. Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography is critical .

Q. What spectroscopic techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies the ethyl group (δ 1.2–1.4 ppm, triplet for CH₂CH₃) and dihydropyran protons (δ 2.5–3.5 ppm, multiplet for CH₂ and CH groups). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and ethyl carbons .
  • IR : Stretching bands at ~2500–3300 cm⁻¹ (broad, -COOH) and ~1700 cm⁻¹ (C=O) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0974 for C₉H₁₃O₃) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen bonding, as demonstrated in structurally related pyrrolidine-carboxylic acids .

Advanced Research Questions

Q. How does the ethyl substituent at the 6-position affect the compound’s reactivity in ring-opening reactions compared to methyl analogs?

  • Methodological Answer : The ethyl group introduces steric and electronic effects. Kinetic studies using nucleophiles (e.g., H₂O, amines) under acidic conditions show slower ring-opening rates (t₁/₂ increased by ~30% vs. methyl analogs) due to steric hindrance. Computational DFT calculations (B3LYP/6-311+G(d,p)) reveal increased torsional strain in the transition state when bulky substituents are present . Comparative HPLC monitoring of reaction progress (C18 column, acetonitrile/water eluent) quantifies these differences .

Q. What computational methods are used to model the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Software like MarvinSketch (ChemAxon) or SPARC calculates pKa values (~4.2 for -COOH), predicting protonation states in physiological pH ranges.
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS models hydration shells and degradation pathways (e.g., decarboxylation at pH < 3). Free energy landscapes identify stable conformers .
  • Density Functional Theory (DFT) : B3LYP/cc-pVDZ optimizes geometries and calculates frontier orbitals (HOMO-LUMO gaps ~5.1 eV), correlating with oxidative stability .

Q. How can contradictions in spectroscopic data from synthetic batches be systematically resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton signals. For example, HMBC correlations between the ethyl group and pyran carbons confirm substitution patterns .
  • Elemental Analysis : Discrepancies in %C/H/O (e.g., ±0.3% deviation) indicate impurities; recrystallization or preparative TLC (silica, ethyl acetate/hexane) addresses this .
  • Crystallographic Disorder Analysis : For X-ray data, refinement software (SHELXL) models disorder in flexible substituents, as seen in similar dihydropyran derivatives .

Data Contradiction Analysis

  • Example : Conflicting melting points (reported 145–148°C vs. 152–155°C) may arise from polymorphic forms or solvent inclusion. DSC (differential scanning calorimetry) at 10°C/min under N₂ identifies endothermic peaks corresponding to true melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

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